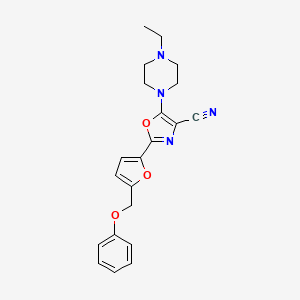
N-(3-(methylcarbamoyl)thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(methylcarbamoyl)thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a useful research compound. Its molecular formula is C16H19N3O4S3 and its molecular weight is 413.53. The purity is usually 95%.
BenchChem offers high-quality N-(3-(methylcarbamoyl)thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(methylcarbamoyl)thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photophysical Properties and Aromatic Ring Structure
The compound’s photophysical properties are of interest due to its aromatic ring structure. Researchers have investigated its absorption bands, charge-transfer transitions, and emission behavior. For instance, 2-phenylpyridine- and 2-(benzo[b]thiophen-2-yl)pyridine-based o-carboranyl compounds (Car1 and Car2) were prepared and characterized. These compounds exhibit major absorption bands related to π–π* transitions involving the ppy and btp moieties. Additionally, weak intramolecular charge-transfer (ICT) transitions occur between the o-carboranes and their aryl groups .
Chelation Effects on Emission
Chelated derivatives (Car1B and Car2B) with B(CH3)2-C∧N ligands were also studied. These compounds display dominant low-energy absorption bands resulting from reinforced ICT transitions. The chelated compounds exhibit intense emissions due to π–π* transitions associated with each chelated aryl group. Interestingly, Car2 shows enhanced emissions in the film state, attributed to the retained planarity of the btp moiety .
Radiative Decay Mechanisms
Radiative decay pathways play a crucial role in the compound’s luminescence. While Car1 and Car2 do not emit in toluene at 298 K, Car1B and Car2B exhibit intense emissions. Radiative ICT transitions between the carborane and the ppy or btp moiety are invigorated in the rigid state, emphasizing the importance of structural variations .
Planarity and Quantum Efficiency
The planarity of aryl groups appended to the o-carborane significantly affects radiative decay efficiency. DFT-optimized structures reveal that Car2’s enhanced emissive features in the film state are associated with the retained planarity of the btp moiety in both ground and excited states. This leads to a larger quantum efficiency compared to solution-state emissions .
Future Research Directions
Further investigations should explore the compound’s behavior in different environments, its stability, and its potential in practical applications. Additionally, understanding the impact of structural modifications on its properties is essential for tailored design.
Propiedades
IUPAC Name |
N-[3-(methylcarbamoyl)thiophen-2-yl]-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S3/c1-17-14(20)11-7-10-25-16(11)18-15(21)12-5-2-3-8-19(12)26(22,23)13-6-4-9-24-13/h4,6-7,9-10,12H,2-3,5,8H2,1H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLAYYGWJBHRQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2CCCCN2S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(methylcarbamoyl)thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

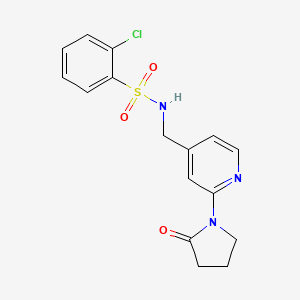
![2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2537486.png)
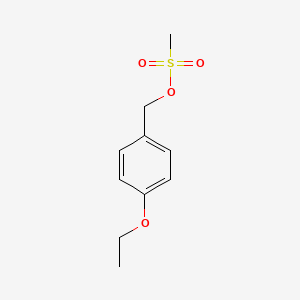
![1-({[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)indoline](/img/structure/B2537489.png)
![5-bromo-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B2537492.png)
![{2-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenoxy}acetic acid](/img/structure/B2537493.png)

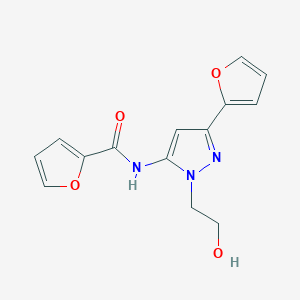
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)tetrahydrofuran-3-carboxamide](/img/structure/B2537498.png)
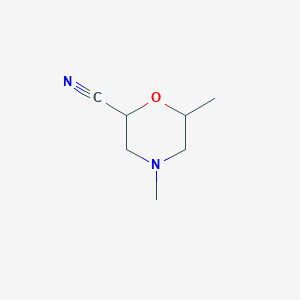
![1-(benzo[d]oxazol-2-yl)-N-(pyridin-3-yl)pyrrolidine-2-carboxamide](/img/structure/B2537504.png)
![2-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.2.1]heptane-2-carboxylic acid, Mixture of diastereomers](/img/structure/B2537505.png)
